molecular formula C11H10ClN3OS B4179690 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide

5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide

Cat. No. B4179690
M. Wt: 267.74 g/mol
InChI Key: CSKDEYBAIURZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in treating autoimmune diseases. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are a type of small-molecule compounds that can modulate the activity of JAK enzymes, which play a critical role in the immune system.

Mechanism of Action

5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a selective inhibitor of JAK3, which is a type of JAK enzyme that is mainly expressed in immune cells. By inhibiting JAK3, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can block the signaling pathways of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the development and activation of immune cells. This can reduce the proliferation and activation of T cells, B cells, and natural killer cells, and reduce inflammation.
Biochemical and Physiological Effects
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. In preclinical studies, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, in animal models. In clinical studies, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to improve the symptoms and clinical outcomes of patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease, and reduce the need for other medications, such as corticosteroids and disease-modifying antirheumatic drugs.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which can make it a useful tool for studying the role of JAK3 in the immune system. Another advantage is that it has been extensively studied in preclinical and clinical settings, which can provide valuable insights into its potential applications in treating autoimmune diseases. However, one limitation is that it can have off-target effects on other JAK enzymes, such as JAK1 and JAK2, which can complicate the interpretation of the results. Another limitation is that it can have variable pharmacokinetics and pharmacodynamics in different animal models and human populations, which can affect its efficacy and safety.

Future Directions

There are several future directions for studying 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide and its potential applications in treating autoimmune diseases. One direction is to study its long-term safety and efficacy in large-scale clinical trials, and compare it to other medications that are currently used to treat these diseases. Another direction is to study its potential applications in other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its potential applications in combination with other medications, such as biologics and small-molecule inhibitors, to enhance its efficacy and reduce its side effects. Finally, another direction is to study its potential applications in personalized medicine, by identifying biomarkers that can predict the response to 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide in different patient populations.
Conclusion
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a small-molecule compound that has been extensively studied for its potential applications in treating autoimmune diseases. It is a selective inhibitor of JAK3, which can modulate the activity of various immune cells and reduce inflammation. 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has significant biochemical and physiological effects in preclinical and clinical settings, and has several advantages and limitations for lab experiments. There are several future directions for studying 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide and its potential applications in treating autoimmune diseases, which can provide valuable insights into the role of JAK enzymes in the immune system and personalized medicine.

Scientific Research Applications

5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are characterized by an overactive immune system, which can cause chronic inflammation and tissue damage. JAK enzymes play a critical role in the immune system by transmitting signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK enzymes, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce inflammation.

properties

IUPAC Name

5-chloro-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-5-7(2)14-11(13-6)15-10(16)8-3-4-9(12)17-8/h3-5H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKDEYBAIURZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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